molecular formula C17H21ClN4O3 B2445072 N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide CAS No. 894031-74-4

N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2445072
CAS No.: 894031-74-4
M. Wt: 364.83
InChI Key: MBLSLNHECAKNLG-UHFFFAOYSA-N
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Description

N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The initial step involves the synthesis of the 5-oxopyrrolidin-3-yl group. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and piperidine moieties, typically using coupling agents such as HATU or EDC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenyl)-1,4-piperidinedicarboxamide
  • N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide

Uniqueness

N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is unique due to the presence of both the pyrrolidinone and piperidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3/c18-12-1-3-14(4-2-12)22-10-13(9-15(22)23)20-17(25)21-7-5-11(6-8-21)16(19)24/h1-4,11,13H,5-10H2,(H2,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLSLNHECAKNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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